2-Amino-2'-chlorobenzophenone
Overview
Description
2-Amino-2’-chlorobenzophenone: is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH₂) and the one at the 2’ position replaced with a chlorine atom . This compound is known for its applications in the synthesis of various benzodiazepines, which are widely used in medicinal chemistry .
Scientific Research Applications
Chemistry: 2-Amino-2’-chlorobenzophenone is used as a precursor in the synthesis of benzodiazepines, which are important in medicinal chemistry for their tranquilizing and anxiolytic properties .
Biology: In biological research, this compound is used to study the binding modes of benzodiazepines to the gamma-aminobutyric acid (GABA) receptor .
Medicine: Medicinal applications include the synthesis of drugs like alprazolam and diazepam, which are used to treat anxiety and panic disorders .
Industry: In the industrial sector, 2-Amino-2’-chlorobenzophenone is used in the production of various pharmaceuticals and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
2-Amino-2’-chlorobenzophenone (ACB) is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs that target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and produce calming effects .
Mode of Action
ACB interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a benzodiazepine, ACB is first reacted with hydroxylamine. The product is then reacted with chloroacetyl chloride to form a quinazolin-3-oxide derivative. A reaction with methylamine leads to ring expansion and rearrangement, forming a benzodiazepin-4-oxide derivative. This compound undergoes acetylation and hydrolysis, followed by another round of acetylation. The final step involves hydrolysis under sodium hydroxide to yield lorazepam .
Biochemical Pathways
The biochemical pathways involved in the action of ACB are primarily related to the synthesis of benzodiazepines . These pathways involve a series of reactions including acylation, reduction, oxidation, and hydrolysis . The end products of these pathways, such as lorazepam and diazepam, exert their effects by enhancing the action of GABA, a neurotransmitter that inhibits activity in the brain, thereby producing a calming effect .
Pharmacokinetics
These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of ACB’s action is the production of benzodiazepines, which have a wide range of effects on the central nervous system. These effects include reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures . The specific effects depend on the particular benzodiazepine synthesized.
Action Environment
The action of ACB can be influenced by various environmental factors. For instance, the reactions involving ACB in the synthesis of benzodiazepines are sensitive to conditions such as temperature, pH, and the presence of other chemicals . Additionally, the effects of the benzodiazepines produced can be influenced by factors such as the patient’s age, liver function, and the presence of other drugs .
Biochemical Analysis
Biochemical Properties
2-Amino-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of benzodiazepines. It interacts with various enzymes and proteins during these reactions. For instance, it undergoes acylation with cyclopropanecarbonyl chloride in the presence of triethylamine to form intermediates that are further reduced and oxidized to produce benzodiazepines like prazepam and lorazepam . These interactions highlight the compound’s importance in medicinal chemistry.
Cellular Effects
2-Amino-2’-chlorobenzophenone influences various cellular processes, particularly in the context of its role in synthesizing benzodiazepines. These compounds affect cell signaling pathways, gene expression, and cellular metabolism. Benzodiazepines, synthesized using 2-Amino-2’-chlorobenzophenone, are known to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, leading to sedative and anxiolytic effects . This modulation impacts neuronal signaling and can alter gene expression related to stress and anxiety responses.
Molecular Mechanism
At the molecular level, 2-Amino-2’-chlorobenzophenone exerts its effects through a series of chemical reactions that lead to the formation of benzodiazepines. These reactions involve binding interactions with various biomolecules, including enzymes that facilitate acylation, reduction, and oxidation processes . The compound’s ability to undergo these reactions is crucial for the synthesis of benzodiazepines, which then interact with GABA receptors to produce their therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2’-chlorobenzophenone can change over time due to its stability and degradation properties. The compound is known to be stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific benzodiazepine synthesized . In vitro and in vivo studies have shown that benzodiazepines can have prolonged effects on neuronal activity and behavior, which are indirectly influenced by the stability and reactivity of 2-Amino-2’-chlorobenzophenone.
Dosage Effects in Animal Models
The effects of 2-Amino-2’-chlorobenzophenone in animal models vary with different dosages. At lower doses, the compound facilitates the synthesis of benzodiazepines that produce therapeutic effects without significant toxicity . At higher doses, there can be adverse effects, including sedation, muscle relaxation, and potential toxicity. These threshold effects are important for determining safe and effective dosages in pharmaceutical applications.
Metabolic Pathways
2-Amino-2’-chlorobenzophenone is involved in metabolic pathways that lead to the synthesis of benzodiazepines. These pathways include interactions with enzymes such as cyclopropanecarbonyl chloride and triethylamine, which facilitate the acylation and reduction processes . The compound’s role in these pathways is crucial for the production of benzodiazepines, which are then metabolized in the body to exert their therapeutic effects.
Transport and Distribution
Within cells and tissues, 2-Amino-2’-chlorobenzophenone is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, which can affect its reactivity and stability . Understanding these transport mechanisms is important for optimizing the compound’s use in pharmaceutical applications.
Subcellular Localization
The subcellular localization of 2-Amino-2’-chlorobenzophenone can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for ensuring that the compound interacts with the appropriate biomolecules to facilitate the synthesis of benzodiazepines.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2-Amino-2’-chlorobenzophenone involves the reduction of isoxazole using iron powder . This process also involves the use of toluene and muriatic acid . Another method includes the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production methods for 2-Amino-2’-chlorobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often under solvent-free conditions to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2’-chlorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various benzodiazepine derivatives.
Substitution: The amino and chlorine groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Reagents like chloroacetyl chloride and methylamine are used in substitution reactions.
Major Products: The major products formed from these reactions include various benzodiazepine derivatives such as alprazolam and diazepam .
Comparison with Similar Compounds
2-Aminobenzophenone: This compound lacks the chlorine substitution and is used in similar synthetic applications.
2-Amino-5-chlorobenzophenone: This compound has the chlorine atom at the 5 position instead of the 2’ position.
2-Amino-2’,5-dichlorobenzophenone: This compound has additional chlorine substitution and is used in the synthesis of different benzodiazepine derivatives.
Uniqueness: 2-Amino-2’-chlorobenzophenone is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of certain benzodiazepines that require this specific structure for their pharmacological activity .
Properties
IUPAC Name |
(2-aminophenyl)-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSVTEMCGNQIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183135 | |
Record name | 2-Amino-2'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2894-45-3 | |
Record name | (2-Aminophenyl)(2-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2894-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2'-chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2'-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-Chlorobenzoyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4X5PVW2TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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